Cas no 1188535-58-1 (1,2-Dichloro-3-fluoro-4-iodobenzene)

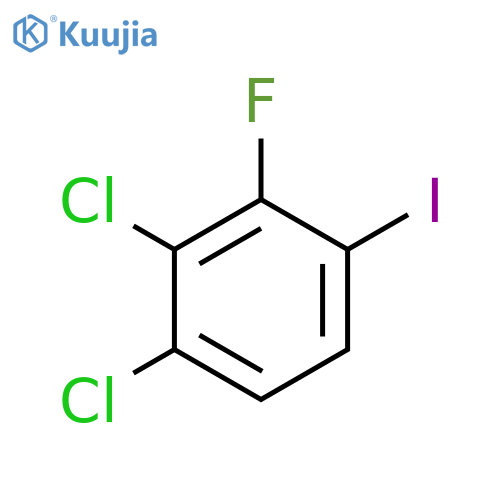

1188535-58-1 structure

商品名:1,2-Dichloro-3-fluoro-4-iodobenzene

CAS番号:1188535-58-1

MF:C6H2Cl2FI

メガワット:290.888955593109

MDL:MFCD13194305

CID:3165702

PubChem ID:86276500

1,2-Dichloro-3-fluoro-4-iodobenzene 化学的及び物理的性質

名前と識別子

-

- 1188535-58-1

- FS-6473

- AKOS027391103

- MFCD13194305

- DB-097677

- CS-0144963

- 1,2-Dichloro-3-fluoro-4-iodobenzene

- E90866

- fluoroiodobenzenedichloride

-

- MDL: MFCD13194305

- インチ: InChI=1S/C6H2Cl2FI/c7-3-1-2-4(10)6(9)5(3)8/h1-2H

- InChIKey: XOOVYHNHQRYCCG-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C(=C1Cl)Cl)F)I

計算された属性

- せいみつぶんしりょう: 289.85623Da

- どういたいしつりょう: 289.85623Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 122

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

- 疎水性パラメータ計算基準値(XlogP): 3.9

1,2-Dichloro-3-fluoro-4-iodobenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013026341-250mg |

3,4-Dichloro-2-fluoroiodobenzene |

1188535-58-1 | 97% | 250mg |

$480.00 | 2023-09-04 | |

| Alichem | A013026341-1g |

3,4-Dichloro-2-fluoroiodobenzene |

1188535-58-1 | 97% | 1g |

$1445.30 | 2023-09-04 | |

| abcr | AB518103-1g |

1,2-Dichloro-3-fluoro-4-iodobenzene; . |

1188535-58-1 | 1g |

€390.40 | 2024-07-21 | ||

| abcr | AB518103-250mg |

1,2-Dichloro-3-fluoro-4-iodobenzene; . |

1188535-58-1 | 250mg |

€221.70 | 2024-07-21 | ||

| abcr | AB518103-5g |

1,2-Dichloro-3-fluoro-4-iodobenzene; . |

1188535-58-1 | 5g |

€1256.00 | 2024-07-21 | ||

| 1PlusChem | 1P01EREI-500mg |

1,2-Dichloro-3-fluoro-4-iodobenzene |

1188535-58-1 | 95% | 500mg |

$285.00 | 2023-12-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1215603-1g |

1,2-Dichloro-3-fluoro-4-iodobenzene |

1188535-58-1 | 97% | 1g |

¥3253.00 | 2024-08-09 | |

| A2B Chem LLC | AX67514-5g |

1,2-Dichloro-3-fluoro-4-iodobenzene |

1188535-58-1 | 97% | 5g |

$1295.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1236825-5g |

1,2-Dichloro-3-fluoro-4-iodobenzene |

1188535-58-1 | 97% | 5g |

$1185 | 2025-02-25 | |

| abcr | AB518103-10g |

1,2-Dichloro-3-fluoro-4-iodobenzene; . |

1188535-58-1 | 10g |

€2096.80 | 2024-07-21 |

1,2-Dichloro-3-fluoro-4-iodobenzene 関連文献

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

1188535-58-1 (1,2-Dichloro-3-fluoro-4-iodobenzene) 関連製品

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 152840-81-8(Valine-1-13C (9CI))

推奨される供給者

Amadis Chemical Company Limited

(CAS:1188535-58-1)

清らかである:99%

はかる:1g

価格 ($):304.0